![molecular formula C30H60Br2N2O4 B020828 Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide CAS No. 109460-91-5](/img/structure/B20828.png)
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a cationic surfactant that can be easily synthesized and has been found to have various biochemical and physiological effects.
科学的研究の応用
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been widely used in scientific research for its unique properties. One of the main applications of this compound is as a cationic surfactant for the preparation of liposomes and other lipid-based nanoparticles. It has also been used as a transfection agent for the delivery of nucleic acids into cells.
作用機序
The mechanism of action of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, leading to the disruption of the membrane and the release of the encapsulated cargo.
生化学的および生理学的効果
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been found to have various biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells and can induce apoptosis. It has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is its ease of synthesis and its ability to form stable nanoparticles. It is also relatively non-toxic and can be used at low concentrations. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide. One area of research could be the development of more efficient and targeted delivery systems for nucleic acids and other cargo. Another area of research could be the optimization of the synthesis method to improve the yield and purity of the compound. Finally, more research could be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.
合成法
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide can be synthesized by reacting decylamine with 1,4-dimethylpiperazine in the presence of acetic acid. The resulting compound can then be brominated to form the dibromide salt. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
特性
CAS番号 |
109460-91-5 |
|---|---|
製品名 |
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide |
分子式 |
C30H60Br2N2O4 |
分子量 |
672.6 g/mol |
IUPAC名 |
decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide |
InChI |
InChI=1S/C30H60N2O4.2BrH/c1-5-7-9-11-13-15-17-19-25-35-29(33)27-31(3)21-23-32(4,24-22-31)28-30(34)36-26-20-18-16-14-12-10-8-6-2;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
YEGHWEOIELZXAU-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-] |
正規SMILES |
CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-] |
同義語 |
1,4-bis(N,N-methyl-N,N-decoxycarbonylmethylene)piperazinium 1,4-BMDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
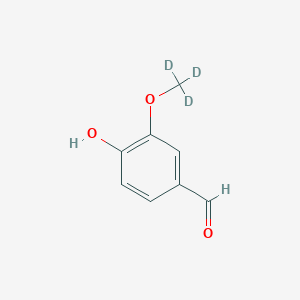
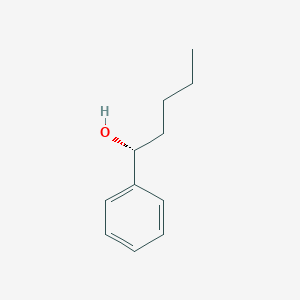
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)


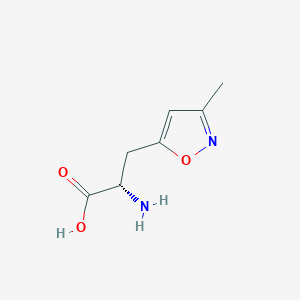

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
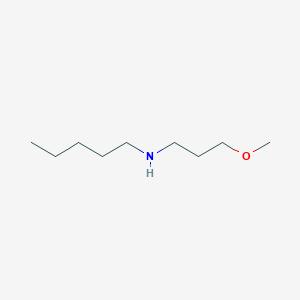
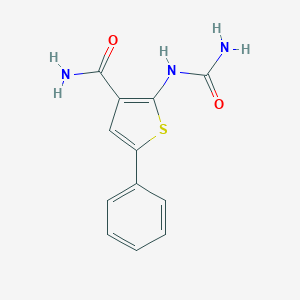
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
